
2-Chloro-5-(trifluoromethyl)pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(trifluoromethyl)pyrimidine-4-carboxylic acid is an organic compound with the molecular formula C6H2ClF3N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chloro group at the second position, a trifluoromethyl group at the fifth position, and a carboxylic acid group at the fourth position of the pyrimidine ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(trifluoromethyl)pyrimidine-4-carboxylic acid typically involves the chlorination of 5-(trifluoromethyl)pyrimidine-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be used to improve the efficiency and yield of the reaction. The product is purified using techniques such as distillation, crystallization, and chromatography.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are used under mild to moderate conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products:
- Substituted pyrimidines with various functional groups.
- Carboxylate salts or esters.
- Reduced derivatives with altered functional groups.
Applications De Recherche Scientifique
2-Chloro-5-(trifluoromethyl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in the development of bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, such as antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(trifluoromethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups enhance the compound’s binding affinity and specificity towards these targets. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and the nature of the biological system being studied.
Comparaison Avec Des Composés Similaires
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)thiazole
Comparison: 2-Chloro-5-(trifluoromethyl)pyrimidine-4-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts different chemical reactivity and biological activity compared to its analogs The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of bioactive molecules
Propriétés
Formule moléculaire |
C6H2ClF3N2O2 |
|---|---|
Poids moléculaire |
226.54 g/mol |
Nom IUPAC |
2-chloro-5-(trifluoromethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C6H2ClF3N2O2/c7-5-11-1-2(6(8,9)10)3(12-5)4(13)14/h1H,(H,13,14) |
Clé InChI |
GFCHNPLRTBTQAT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=N1)Cl)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


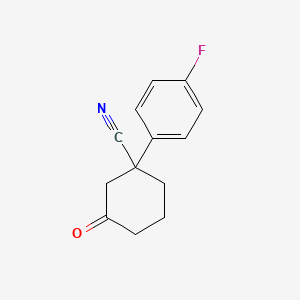

![N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B13104093.png)


![4,6-Dichloro-N,N-dimethyl[2,4'-bipyrimidin]-2'-amine](/img/structure/B13104109.png)
![6-Bromo-2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13104112.png)
![Hexahydropyrrolo[2,1-b]oxazole-5-carbonitrile](/img/structure/B13104116.png)
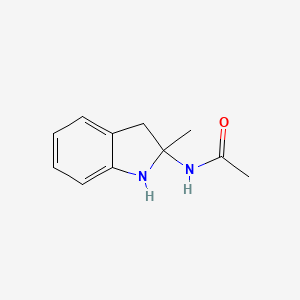
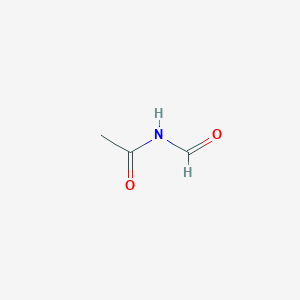
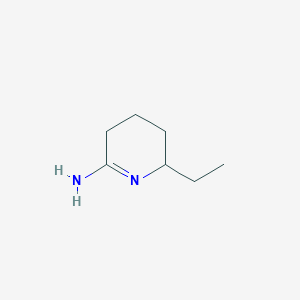

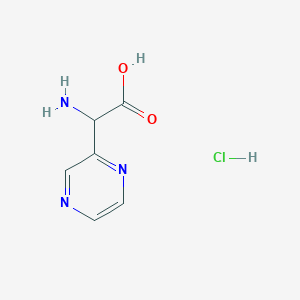
![2-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13104158.png)
